pKa Difference vs. N-H Analog
The target compound's N-methyl substitution eliminates the acidic pyrrole N-H proton, resulting in a predicted pKa shift from approximately 13.5 for the N-H analog to -10.00 ± 0.70 for the target compound, representing a fundamental change in its acid/base behavior and hydrogen-bond donor capacity . This difference is critical for applications where an acidic proton would interfere with reaction conditions or biological target engagement.
| Evidence Dimension | Predicted acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | -10.00 ± 0.70 (predicted) |
| Comparator Or Baseline | Methyl 3-chloro-1H-pyrrole-2-carboxylate (predicted pKa ~13.5) |
| Quantified Difference | ΔpKa ≈ 23.5 units |
| Conditions | ACD/Labs Percepta prediction; aqueous baseline at 25°C |
Why This Matters
This drastic pKa difference confirms the target compound will not act as a hydrogen-bond donor in physiological or catalytic environments, unlike its N-H analog, thereby altering its pharmacokinetic profile and synthetic reactivity in amidation or metal-catalyzed couplings.
